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molecular formula C22H26O4 B3245726 Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] CAS No. 1712-79-4

Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]

Cat. No. B3245726
M. Wt: 354.4 g/mol
InChI Key: RERBZZQPFKUWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156766

Procedure details

To a solution of 1.95 g. of sodium peroxide in 23 ml. of distilled water maintained at 0°-5° C., is added dropwise with vigorous stirring a solution of 7.85 g. of p-t-butylbenzoyl chloride in 13 ml. of dry toluene. When the addition is complete after 45 minutes, the whole is allowed to stir for two and one-half hours at 0°-5° C., after which 80 ml. of cold water is added and the whole is stirred for an additional half hour at 0°-5° C. The resulting white precipitate is collected by filtration, washed with 55 ml. of cold methanol in three separate portions, and allowed to dry yield p-t-butylbenzoyl peroxide as a fine white powder; m.p. 149° C. (dec.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-:1][O-:2].[Na+].[Na+].[C:5]([C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6].[C:18]1([CH3:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[OH2:25]>>[C:5]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([O:1][O:2][C:24](=[O:25])[C:18]2[CH:23]=[CH:22][C:21]([C:5]([CH3:8])([CH3:7])[CH3:6])=[CH:20][CH:19]=2)=[O:14])=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring a solution of 7.85 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
to stir for two and one-half hours at 0°-5° C.
STIRRING
Type
STIRRING
Details
the whole is stirred for an additional half hour at 0°-5° C
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate is collected by filtration
WASH
Type
WASH
Details
washed with 55 ml
CUSTOM
Type
CUSTOM
Details
of cold methanol in three separate portions
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)OOC(C2=CC=C(C=C2)C(C)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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